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5H-Cyclopenta[b]pyridine

Cat. No.: B1605784
CAS No.: 270-91-7
M. Wt: 117.15 g/mol
InChI Key: FDINJKJRQCFGFC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on 5H-Cyclopenta[b]pyridine Scaffolds

The exploration of this compound and its derivatives has evolved considerably over time. Initially, research focused on the fundamental synthesis and characterization of this heterocyclic system. Early methods often involved multi-step procedures to construct the fused ring system. A significant advancement in the synthesis of related structures was the development of a practical and efficient route for 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation antibiotic, cefpirome. researchgate.netscientific.net This method utilized commercially available starting materials and employed reactions such as nucleophilic addition, acetylization, and Vilsmeier cyclization. researchgate.net

More recent research has focused on developing more efficient and environmentally friendly synthetic methodologies. For instance, novel multicomponent reactions have been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net These one-pot reactions allow for the simultaneous formation of multiple chemical bonds from simple starting materials, streamlining the synthetic process. evitachem.com Another innovative approach involves a manganese-catalyzed oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues with high yield and chemoselectivity in water at room temperature. rsc.orgsmolecule.com High-pressure assisted synthesis has also emerged as a powerful tool, enabling cyclocondensation reactions with high atom efficiency. evitachem.com

The focus of research has also expanded beyond synthesis to explore the diverse applications of these scaffolds. Initially investigated for their potential in medicinal chemistry, including their use as intermediates for antibiotics, the scope has broadened to include materials science and catalysis. evitachem.comresearchgate.netscientific.netnih.gov This evolution reflects a deeper understanding of the structure-property relationships of the this compound core and its derivatives.

Significance of the Fused Cyclopentane (B165970) and Pyridine (B92270) Ring System in Heterocyclic Chemistry

The fusion of a cyclopentane ring with a pyridine ring creates a unique heterocyclic system with distinct chemical and physical properties. ontosight.ai This fusion of a five-membered carbocyclic ring and a six-membered aromatic nitrogen-containing ring results in a structure with a combination of steric and electronic features that are highly significant in heterocyclic chemistry. wikipedia.org

The pyridine ring, being an electron-deficient aromatic system, imparts specific reactivity to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the molecule's solubility and interactions with biological targets. nih.gov The pyridine moiety is a common feature in many biologically active compounds and approved drugs. wikipedia.org Its presence in the this compound scaffold makes this system a valuable pharmacophore.

The electronic interplay between the electron-deficient pyridine ring and the cyclopentane ring can also lead to interesting reactivity. For example, the methylene (B1212753) group adjacent to the pyridine ring in some derivatives is susceptible to oxidation. rsc.org This reactivity has been exploited in the synthesis of ketone derivatives, which are valuable intermediates for further chemical transformations. rsc.org

Overview of Key Research Avenues for this compound

The unique structural features of the this compound scaffold have opened up several key avenues of research, primarily in medicinal chemistry, materials science, and catalysis.

Medicinal Chemistry: Derivatives of this compound have shown a wide range of biological activities, making them attractive candidates for drug discovery. ontosight.ai They have been investigated for their potential as:

Anticancer agents: Certain derivatives have exhibited anticancer properties. smolecule.comontosight.ai

Anti-inflammatory agents: The scaffold has been explored for its potential to yield compounds with anti-inflammatory activity. smolecule.comontosight.ai

Antimicrobial agents: Some derivatives have shown promising antimicrobial effects. smolecule.comontosight.ai

Monoamine oxidase (MAO) inhibitors: For instance, 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride has been identified as a monoamine oxidase inhibitor, suggesting its potential in treating depression. smolecule.com

Enzyme inhibitors: Derivatives have been studied as inhibitors of enzymes like IKKb and as A2A adenosine (B11128) receptor antagonists. acs.org

Materials Science: The application of this compound derivatives in materials science is a growing area of research. A notable application is their use as corrosion inhibitors for steel alloys. nih.govacs.org Specific derivatives have demonstrated high inhibition efficiency by forming a protective film on the metal surface. nih.govresearchgate.net The adsorption of these molecules on the steel surface has been studied using both experimental and computational methods. nih.govresearchgate.net

Catalysis: The this compound framework and its analogues have been utilized in the development of new catalytic systems. For example, heterocycle-fused cyclopentadienyl (B1206354) metal complexes, known as heterocenes, have been synthesized and investigated as catalysts for olefin polymerization. researchgate.net The fusion of a heterocyclic ring to the cyclopentadienyl ligand can significantly alter the electronic and steric properties of the resulting metallocene catalyst, leading to enhanced catalytic performance. researchgate.netresearchgate.net

Research Findings on this compound Derivatives

Table 1: Selected this compound Derivatives and their Research Applications
Compound NameMolecular FormulaApplicationKey FindingReference
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrileC10H10N2Medicinal Chemistry, Materials ScienceServes as a scaffold for new pharmaceuticals and as a corrosion inhibitor. evitachem.com
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochlorideC8H8Cl3NMedicinal ChemistryActs as a monoamine oxidase inhibitor. smolecule.com
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues-Organic SynthesisSynthesized via manganese-catalyzed oxidation. rsc.org
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine-Medicinal Chemistry, Organic SynthesisInvestigated for anticancer and antimicrobial properties. smolecule.com
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile-Materials ScienceExhibits superior corrosion inhibition efficiency for carbon steel. nih.govacs.org

Table of Mentioned Compounds

Table 2: List of Chemical Compounds
Compound Name
This compound
6,7-dihydro-5H-cyclopenta[b]pyridine
Cefpirome
6,7-dihydro-5H-cyclopenta[b]pyridine-4-carbonitrile
2,3-cyclopentenopyridine
6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride
3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-amine
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Pyridine
Cyclopentane

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N B1605784 5H-Cyclopenta[b]pyridine CAS No. 270-91-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-cyclopenta[b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N/c1-3-7-4-2-6-9-8(7)5-1/h1-2,4-6H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDINJKJRQCFGFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50341819
Record name 5H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

270-91-7
Record name 5H-Cyclopenta[b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50341819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5h Cyclopenta B Pyridine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 5H-Cyclopenta[b]pyridine Core

The construction of the fused pyridine (B92270) ring system in 5H-cyclopenta[b]pyridines can be achieved through several established and innovative synthetic routes. These methods often involve the formation of key carbon-nitrogen bonds to build the heterocyclic ring onto a pre-existing cyclopentane (B165970) framework.

Cyclocondensation Reactions in this compound Synthesis

Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds, including 5H-cyclopenta[b]pyridines. These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or an alcohol, to form a cyclic structure.

A notable method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves the cyclocondensation of 2,5-diarylidenecyclopentanone with propanedinitrile. nih.gov This reaction is efficiently carried out using a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst. nih.gov The process is typically conducted under reflux conditions for a relatively short duration of about one to two hours, leading to high yields of the desired products. nih.gov This method is advantageous as it often allows for the isolation of highly pure compounds through simple filtration and recrystallization, avoiding the need for chromatographic purification. nih.gov

The reaction mechanism is proposed to initiate with the formation of a carbanion from propanedinitrile, which then attacks one of the electrophilic carbon atoms of the diarylidenecyclopentanone. Subsequent intramolecular cyclization and dehydration steps lead to the formation of the fused pyridine ring. The structures of the resulting 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives are confirmed through spectroscopic techniques such as IR, NMR, and elemental analysis. nih.gov For instance, the IR spectrum shows a characteristic absorption band for the C≡N group, and the 13C NMR spectrum displays signals corresponding to the various carbon atoms in the molecule, including those of the aromatic rings, the nitrile group, and the cyclopentane ring. nih.govacs.org

Table 1: Examples of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives Synthesized via Cyclocondensation

Compound NameStarting 2,5-DiarylidenecyclopentanoneReagent/CatalystYield (%)Melting Point (°C)
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2,5-bis(2-pyridinylmethylene)cyclopentanoneSodium Ethoxide--
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2,5-bis(2-pyridinylmethylene)cyclopentanoneSodium Methoxide--
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2,5-bis(4-pyridinylmethylene)cyclopentanoneSodium Methoxide--
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2,5-bis(2-methoxybenzyliden)cyclopentanoneSodium Ethoxide75160–161

Data not available is represented by "-"

Multicomponent reactions (MCRs) offer a powerful and efficient strategy for the synthesis of complex molecules like 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives in a single step. bohrium.comresearchgate.net One such approach involves the condensation of malononitrile, hydrogen sulfide, various aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine, often followed by treatment with an alkylating agent. bohrium.comresearchgate.net This methodology allows for the rapid assembly of the heterocyclic core with a high degree of molecular diversity. bohrium.comresearchgate.net

The reaction proceeds through a cascade of intermediates, likely involving the initial formation of a thienopyridine or a related sulfur-containing intermediate, which then undergoes further transformations to yield the final 6,7-dihydro-5H-cyclopenta[b]pyridine structure. The structures of the products obtained from these reactions are often elucidated using X-ray structural analysis, providing definitive proof of their constitution. bohrium.com This synthetic route has been successfully employed to generate a variety of substituted 6,7-dihydro-5H-cyclopenta[b]pyridines, including those with alkyl- and arylsulfanyl groups at the 2-position.

Table 2: Representative 6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives from Multicomponent Condensation

Compound NameAldehydeAlkylating AgentYield (%)Melting Point (°C)
2,2'-[Ethane-1,2-diylbis(sulfanediyl)]bis(4-phenyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile)Benzaldehyde1,2-Dibromoethane68223–225
2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileCyclohex-3-ene-1-carbaldehydeBenzyl chloride--
4-(3-Cyano-2-methylsulfanyl-6,7-dihydro-5H-cyclopenta[b]pyridin-4-yl)phenyl acetate4-AcetoxybenzaldehydeMethyl iodide--

Data not available is represented by "-"

Cyclization Strategies for this compound Derivative Formation

Cyclization strategies are fundamental to the construction of the this compound ring system. These methods often involve the formation of the pyridine ring from an acyclic or partially cyclic precursor through the creation of one or two new bonds.

A widely used and versatile method for the synthesis of pyridine derivatives, including 4-aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridines, is the cyclization of 1,5-dicarbonyl compounds with ammonium acetate. tandfonline.comfigshare.com In this approach, the 1,5-diketone precursors are first synthesized, often through a Michael addition reaction. tandfonline.comnih.govnih.gov The subsequent cyclization is typically carried out by refluxing the 1,5-diketone with ammonium acetate in acetic acid. tandfonline.comfigshare.comrsc.org It is believed that oxidation, possibly by air, occurs during this process to form the aromatic pyridine ring. tandfonline.com

This method offers a convenient and efficient route to a variety of substituted 5H-cyclopenta[b]pyridines starting from readily available materials. tandfonline.com The structures of the resulting products are confirmed by spectroscopic methods, with the 1H NMR spectra showing a characteristic singlet for the H3 proton of the pyridine ring. tandfonline.com

The Vilsmeier-Haack reaction, which typically involves the use of a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and a substituted amide like N,N-dimethylformamide), can be employed in the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.netijpcbs.com This approach can be used to construct the pyridine ring through a cyclization process. For instance, a practical route to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the antibiotic cefpirome, utilizes a Vilsmeier cyclization reaction. researchgate.net

Oxidation Reactions for Functionalization of this compound Analogues

Manganese-Catalyzed Oxidation of Activated CH2 Groups Adjacent to the Pyridine Moiety

A direct and efficient method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues involves the manganese-catalyzed oxidation of the activated methylene (B1212753) (CH2) group adjacent to the pyridine ring in 2,3-cyclopentenopyridine analogues. wikipedia.orgmdpi.com This transformation is achieved with high yield and excellent chemoselectivity. wikipedia.orgmdpi.com

The reaction typically employs Manganese(II) trifluoromethanesulfonate (Mn(OTf)2) as the catalyst and tert-Butyl hydroperoxide (t-BuOOH), usually in a 65% aqueous solution, as the oxidant. wikipedia.orgmdpi.com A key advantage of this methodology is the use of water as the solvent at a mild temperature of 25 °C, highlighting its green chemistry credentials. wikipedia.orgmdpi.com The catalytic system has also been shown to be effective for the direct oxidation of substituted benzylpyridines and 2-ethylpyridine in tert-butanol (t-BuOH). wikipedia.orgmdpi.com

The general procedure involves stirring the 2,3-cyclopentenopyridine substrate with a catalytic amount of Mn(OTf)2 and an excess of t-BuOOH in water. rsc.org After the reaction is complete, the product is typically extracted with an organic solvent and purified by column chromatography. rsc.org Yields for this oxidation are generally high, as demonstrated in the table below.

Table 1. Examples of Manganese-Catalyzed Oxidation of 2,3-Cyclopentenopyridine Analogues
SubstrateProductYield (%)Reference
2,3-Cyclopentenopyridine6,7-dihydro-5H-cyclopenta[b]pyridin-5-one88 rsc.org
2-Benzylpyridine2-Benzoylpyridine87 rsc.org
Substituted 2-benzylpyridineCorresponding benzoylpyridine77 rsc.org
4-Ethyl-2-phenylpyridine1-(2-(pyridin-4-yl)phenyl)ethan-1-one81 rsc.org

Nucleophilic Addition and Subsequent Transformations in this compound Synthesis

A notable method for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives is a multicomponent condensation reaction. Current time information in Le Flore County, US.researchgate.net This approach brings together several starting materials in a single reaction vessel to construct the complex pyridine-fused ring system. Current time information in Le Flore County, US.researchgate.net The key components in this synthesis are malononitrile, hydrogen sulfide, various aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and an alkylating agent. Current time information in Le Flore County, US.researchgate.net

The reaction mechanism is thought to proceed through a series of nucleophilic additions and subsequent cyclization and transformation steps. While the exact sequence can be complex, it leverages the reactivity of the enamine (1-(cyclopent-1-en-1-yl)pyrrolidine) and the nucleophilic character of intermediates derived from malononitrile and hydrogen sulfide. The aldehyde component is incorporated to introduce diversity at a specific position on the final heterocyclic scaffold. The structure of the resulting 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been confirmed in several cases by X-ray structural analysis. Current time information in Le Flore County, US.researchgate.net

Photochemical Synthetic Approaches to Spiro[cyclopenta[b]pyridine-4,4′-pyran] Derivatives

A review of the scientific literature did not yield specific methods for the photochemical synthesis of spiro[cyclopenta[b]pyridine-4,4′-pyran] derivatives. While photochemical [4+2] cycloaddition reactions are a known strategy for the synthesis of various spiropyran heterocycles, no documented examples of this specific application to form the spiro[cyclopenta[b]pyridine-4,4′-pyran] system were identified. acs.org

Synthesis of Substituted this compound Derivatives

Design and Synthesis of 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)

A series of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, referred to as CAPDs, have been designed and synthesized through an effective cyclocondensation reaction. researchgate.netrsc.org This method involves the reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile (malononitrile). researchgate.net The reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both a reagent and a catalyst. researchgate.net

The synthesis of the 2,5-diarylidenecyclopentanone precursors is achieved via a Knoevenagel condensation between cyclopentanone and two equivalents of an aromatic aldehyde. researchgate.net The subsequent cyclocondensation with propanedinitrile is proposed to proceed through a Michael addition of the propanedinitrile to the α,β-unsaturated cycloketone, followed by a nucleophilic attack of the alkoxide, cyclization, and dehydration to yield the final CAPD product. researchgate.net

Development of 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives

Further development of the CAPD scaffold has led to the synthesis of highly functionalized 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. researchgate.net These compounds are synthesized using the previously described cyclocondensation reaction between appropriately substituted 2,5-diarylidenecyclopentanones and propanedinitrile in the presence of a sodium alkoxide. researchgate.net The choice of sodium ethoxide or sodium methoxide determines the nature of the 2-alkoxy group in the final product. researchgate.net

The structures of these synthesized derivatives have been confirmed through various spectroscopic methods, including IR and NMR spectroscopy, as well as elemental analysis. researchgate.net For instance, the IR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1) shows a characteristic absorption band for the C≡N group at 2204 cm⁻¹. researchgate.net

Table 2. Synthesized 2-Alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile Derivatives (CAPDs)
CompoundYield (%)Melting Point (°C)Reference
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)77149–151 researchgate.net
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2)75171–173 researchgate.net
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3)82180–181 researchgate.net
7-(2-Methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)75160–161 researchgate.net

Preparation of 4-Aryl-2-(thiophen-3-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives

An effective method for the synthesis of highly functionalized 4-aryl-6,7-dihydro-5H-cyclopenta[b]pyridine derivatives has been developed through a cyclocondensation reaction. nih.govacs.org This approach utilizes 2,5-diarylidenecyclopentanone derivatives and propanedinitrile as key starting materials. nih.govacs.org The reaction is facilitated by a sodium alkoxide solution, such as sodium ethoxide or sodium methoxide, which acts as both the reagent and the catalyst. nih.govacs.org

The proposed mechanism begins with the Knoevenagel condensation of cyclopentanone and an aromatic aldehyde to form the diarylidine cyclopentanone precursor. nih.gov This is followed by a Michael addition of propanedinitrile to the α,β-unsaturated cycloketone. An alkoxide anion then initiates a nucleophilic attack, leading to cyclization and the formation of the final 2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile product. nih.gov

The structures of the resulting compounds have been confirmed using IR spectroscopy, NMR spectroscopy, and elemental analysis. nih.gov For instance, the IR spectrum of 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile shows a characteristic absorption band for the C≡N group at 2204 cm⁻¹. nih.gov Its ¹H NMR spectrum displays distinct signals for the cyclic CH₂–CH₂ protons, and the ¹³C NMR spectrum confirms the presence of carbons from the aromatic rings, the C≡N group, and the ethoxy group. nih.govacs.org

Table 1: Synthesis of 4-Aryl-6,7-dihydro-5H-cyclopenta[b]pyridine Derivatives
Compound NameStarting MaterialsCatalyst/ReagentYieldReference
2-alkoxy-4-(aryl)-7-(aryl-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles2,5-diarylidenecyclopentanone, propanedinitrileSodium alkoxide (e.g., sodium ethoxide)Up to 75% nih.govacs.org

Synthesis of Spiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione Frameworks

A specific synthetic methodology for the construction of Spiro[cyclopenta[b]pyridine-4,4′-pyran]-2,7(1H,3H)-dione frameworks was not detailed in the available search results. General methods for creating spirocyclic dihydropyridines often involve multi-component reactions or dearomative rearrangements, but a direct route to this particular spiro-pyran dione structure from a cyclopenta[b]pyridine core is not described. beilstein-journals.orgnih.gov

Approaches to Atropochiral 5H-Cyclopenta[2,1-b:3,4-b′]dipyridine Ligands

A notable class of bipyridine ligands featuring an axially chiral scaffold has been designed and synthesized based on the 5H-Cyclopenta[2,1-b:3,4-b′]dipyridine framework. researchgate.netnih.gov These chiral ligands are recognized for their unique reactivity and stereoselectivity in transition metal-catalyzed reactions. researchgate.netnih.gov The design of these ligands incorporates several key features:

A coplanar bipyridine framework: This precise alignment is advantageous for metal chelation. researchgate.netnih.gov

A spacious environment: The structure creates ample space around the metal-bipyridine complexes, which allows for the accommodation of substrates with significant steric bulk. researchgate.netnih.gov

A chiral pocket: The axially chiral architecture induces a defined chiral environment close to the metal center. researchgate.net

These atropochiral planar bipyridine ligands have been effectively utilized in copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with bulky secondary amines, demonstrating high levels of efficiency and stereoselectivity. researchgate.netnih.gov

Regioselectivity and Stereoselectivity in this compound Synthesis

Control of Regioselectivity through Electronic Directing Groups and Catalytic Methods

The control of regioselectivity in the synthesis and functionalization of fused pyridine systems is critical for accessing specific isomers. In palladium-catalyzed direct arylation reactions, the choice of catalyst, ligands, and directing groups on the substrate can dictate the position of C-H activation. mdpi.com For fused 6,5-heterocyclic systems, different positions on the six-membered pyridine ring can be targeted. mdpi.com

For example, in pyrazolo[1,5-a]pyrimidines, a related fused system, a phosphine-containing palladium catalyst can promote direct arylation at the C7 position, which is the most acidic site. mdpi.com Conversely, a phosphine-free catalytic system can lead to arylation at the C3 position. mdpi.com The use of an N-oxide group on a pyrazolo[4,3-b]pyridine ring has been shown to increase the electron density of the pyridine ring, thereby directing arylation to the C5 position when using a palladium acetate catalyst with a 1,10-phenanthroline ligand. mdpi.com These examples highlight how catalytic methods and the electronic properties of directing groups can be strategically employed to control the regiochemical outcome of reactions on pyridine-containing fused rings.

Stereoselective Synthesis of Chiral this compound Architectures

The stereoselective synthesis of chiral this compound architectures is exemplified by the creation of atropochiral 5H-Cyclopenta[2,1-b:3,4-b′]dipyridine ligands. researchgate.netnih.gov The synthesis of these molecules endows them with an axially chiral scaffold, which is the source of their stereochemical properties. researchgate.netnih.gov This chirality arises from hindered rotation around the C-C bond connecting the two pyridine rings within the fused system.

The design of these ligands results in a rigid chiral environment in close proximity to the coordinated metal center. researchgate.net This "chiral pocket" is instrumental in transferring stereochemical information during a catalytic cycle, enabling high efficiency and stereoselectivity in reactions such as the copper-catalyzed ring-opening of cyclic diaryliodoniums. researchgate.netnih.gov The ability to create such well-defined chiral architectures is a key aspect of modern asymmetric catalysis. researchgate.net Additionally, diastereoselective multicomponent reactions have been used to construct related polycyclic systems containing a tetrahydrocyclopenta[4,5]pyrrolo[2,3-b]pyridine core with control over the relative configuration of multiple chiral centers. beilstein-journals.org

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

The application of green chemistry principles to the synthesis of this compound derivatives aims to reduce environmental impact through methods that are safer and more efficient. rasayanjournal.co.in A prime example is the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This transformation was achieved with high yield and excellent chemoselectivity using manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant. rsc.org

Crucially, this reaction is performed in water at room temperature (25 °C), highlighting several green chemistry advantages:

Use of an environmentally benign solvent: Water is used as the reaction medium, avoiding hazardous organic solvents. rsc.org

Mild reaction conditions: The reaction proceeds at ambient temperature, reducing energy consumption. rsc.org

Catalytic process: The use of a manganese catalyst in small amounts is more sustainable than stoichiometric reagents. rsc.org

Table 2: Green Synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
SubstrateCatalystOxidantSolventTemperatureYieldReference
2,3-Cyclopenteno pyridineMn(OTf)₂t-BuOOH (65% in H₂O)H₂O25 °C88% rsc.orgrsc.org

Other green approaches applicable to pyridine synthesis include multicomponent reactions (MCRs), which increase atom economy by combining three or more substrates in a single step to form complex products, often in greener solvents like water. rasayanjournal.co.in

Advanced Spectroscopic and Computational Characterization of 5h Cyclopenta B Pyridine Systems

Elucidation of Molecular Structures via X-ray Crystallography

X-ray crystallography stands as a definitive method for determining the three-dimensional atomic arrangement of crystalline solids. For derivatives of 5H-Cyclopenta[b]pyridine, this technique offers unambiguous proof of structure, providing precise bond lengths, bond angles, and intermolecular interactions. nih.gov

For instance, the crystal structure of a pyridazino[4,5-b]indol-4-one derivative, a complex heterocyclic system, was successfully elucidated using single-crystal X-ray diffraction. The compound was found to crystallize in the triclinic P-1 space group. The unit cell parameters were determined as a = 5.9308(2) Å, b = 10.9695(3) Å, c = 14.7966(4) Å, with angles α = 100.5010(10)°, β = 98.6180(10)°, and γ = 103.8180(10)°. mdpi.com This level of detail is crucial for understanding the solid-state packing and potential interactions of these molecules.

Similarly, X-ray diffraction studies on copper(I) complexes incorporating a trihydrido(3,5-diphenylpyrazol-1-yl)borate ligand and various phosphanes have provided detailed structural information. jhu.edu Such analyses are vital in fields like materials science and medicinal chemistry, where the precise molecular geometry dictates the material's properties or the drug's efficacy.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton and carbon signals, providing insights into the connectivity and stereochemistry of this compound derivatives.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. libretexts.org For derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, characteristic signals are observed. For example, in 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the ethoxy group protons appear as a triplet around 1.43 ppm (CH₃) and a quartet around 4.61 ppm (CH₂). The cyclic methylene (B1212753) protons (CH₂-CH₂) of the cyclopentane (B165970) ring typically resonate as triplets at approximately 2.87 and 3.09 ppm. The aromatic protons and the vinylic proton (CH=) are observed as a multiplet in the range of 7.31–7.59 ppm. nih.govacs.org

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. In the aforementioned 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the methyl carbon of the ethoxy group appears at a low field around 14.8 ppm, while the methylene carbon is found at approximately 63.4 ppm. nih.gov The two cyclic methylene carbons of the cyclopentane ring show signals at about 27.2 and 28.9 ppm. nih.gov The carbon of the nitrile group (C≡N) is characteristically observed around 93.7 ppm. nih.govacs.org The numerous signals in the aromatic region (116.0 to 164.9 ppm) correspond to the carbons of the pyridine (B92270) rings and the vinyl group. nih.govacs.org

A data table summarizing the characteristic ¹H and ¹³C NMR chemical shifts for a representative 6,7-dihydro-5H-cyclopenta[b]pyridine derivative is provided below.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
CH₃ (ethoxy)1.43 (triplet)14.8
CH₂ (cyclic)2.87 (triplet), 3.09 (triplet)27.2, 28.9
CH₂ (ethoxy)4.61 (quartet)63.4
C≡N-93.7
Aromatic & Vinylic CH7.31-7.59 (multiplet)116.0-164.9
Data for 2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile in DMSO-d₆. nih.govacs.org

Two-dimensional NMR techniques are powerful for unambiguously assigning complex structures by revealing correlations between nuclei.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons, allowing for the straightforward assignment of protonated carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are two, three, or even four bonds away. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of a molecule. columbia.edulibretexts.org

COSY (Correlation Spectroscopy): COSY spectra reveal proton-proton couplings, typically over two or three bonds, which helps to identify adjacent protons and map out spin systems within the molecule.

TOCSY (Total Correlation Spectroscopy): TOCSY goes a step further than COSY by showing correlations between all protons within a spin system, even if they are not directly coupled.

These techniques are instrumental in confirming the connectivity of complex this compound derivatives, especially when 1D spectra are crowded or ambiguous. github.io

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that measures the mass-to-charge ratio of ions. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers valuable structural information. chemguide.co.uk When a molecule is ionized in a mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, charged fragments. chemguide.co.uk The pattern of these fragments is often characteristic of the original molecule's structure.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. uobasrah.edu.iq

For derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile, the IR spectrum provides clear evidence for key functional groups. A strong absorption band in the region of 2200-2204 cm⁻¹ is characteristic of the nitrile (C≡N) stretching vibration. nih.govacs.org The presence of aromatic rings is indicated by C-H stretching vibrations typically appearing above 3000 cm⁻¹ (e.g., 3067 and 3032 cm⁻¹) and C=C and C=N stretching vibrations in the 1600-1500 cm⁻¹ region (e.g., 1599 cm⁻¹). nih.gov Aliphatic C-H stretching vibrations from the cyclopentane and ethoxy groups are observed below 3000 cm⁻¹ (e.g., 2977 and 2935 cm⁻¹). nih.govacs.org

A summary of characteristic IR absorption bands for a substituted 6,7-dihydro-5H-cyclopenta[b]pyridine is presented below.

Vibrational Mode Frequency Range (cm⁻¹)
Aromatic C-H Stretch3001-3067
Aliphatic C-H Stretch2921-2977
Nitrile (C≡N) Stretch2200-2204
C=N Stretch1599-1602
Data for 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives. nih.govacs.org

Application of Computational Chemistry for Structural and Electronic Properties

Computational chemistry has become a powerful partner to experimental techniques, providing insights into the geometric and electronic properties of molecules. cuny.edu Methods like Density Functional Theory (DFT) can be used to optimize the geometry of this compound derivatives, predicting bond lengths and angles that can be compared with experimental data from X-ray crystallography.

Furthermore, computational models can calculate electronic properties such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. rsc.org These calculations help in understanding the reactivity of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack, and interpreting spectroscopic data. For instance, calculated vibrational frequencies can aid in the assignment of experimental IR and Raman spectra. nih.gov Computational studies on polyhalogenated pyridines have shown how electron-donating substituents significantly impact the geometry, electronic structure, and vibrational characteristics of the pyridine ring. rsc.org

Density Functional Theory (DFT) Calculations for Molecular Geometry, Electronic Structure, and Reactivity Prediction

Density Functional Theory (DFT) has become an essential method for investigating the properties of heterocyclic compounds like this compound. nih.gov DFT calculations are employed to determine optimized molecular geometries, electronic structures, and various reactivity descriptors that explain the chemical behavior of these molecules. nih.gov

Molecular Geometry: DFT calculations, often using functionals like B3LYP, are utilized to find the most stable geometric configuration of a molecule by minimizing its energy. scispace.comnih.gov For derivatives such as 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitriles (CAPDs), DFT is used to obtain optimized structures, which are fundamental for understanding their interaction with other substances. acs.org The calculated bond lengths, bond angles, and dihedral angles provide a detailed three-dimensional picture of the molecule. nih.gov

Electronic Structure: A key aspect of understanding a molecule's reactivity is the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of HOMO (EHOMO) is related to the molecule's ability to donate electrons, while the energy of LUMO (ELUMO) indicates its capacity to accept electrons. mdpi.com The energy gap between these orbitals (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower reactivity. mdpi.com

For instance, in the study of 1,2,4,5-Tetrazine derivatives, DFT calculations at the B3LYP/6–311++G(d,p) level were used to compute these electronic properties. nih.gov Such calculations reveal how substituents on the core this compound ring can alter the electronic distribution and energy levels, thereby tuning the molecule's properties. acs.org

Reactivity Prediction: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to predict the chemical behavior of this compound systems. nih.govmdpi.com These descriptors, defined within the framework of conceptual DFT, provide a quantitative measure of reactivity. mdpi.com

DFT-Derived Reactivity DescriptorFormulaSignificance
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures resistance to change in electron configuration. Higher values indicate greater stability. mdpi.com
Electronic Chemical Potential (μ) μ = (EHOMO + ELUMO) / 2Related to the escaping tendency of electrons from an equilibrium system. nih.gov
Global Electrophilicity (ω) ω = μ² / (2η)Quantifies the ability of a species to accept electrons. mdpi.com

These parameters are invaluable for predicting how derivatives of this compound will behave in various chemical environments, such as their potential as corrosion inhibitors, where electron donation to a metal surface is a key mechanism. acs.org

Monte Carlo (MC) Simulations for Adsorption Behavior and Interfacial Phenomena

Monte Carlo (MC) simulations are a computational method used to model the behavior of complex systems by relying on repeated random sampling. nih.gov In the context of this compound derivatives, MC simulations are particularly useful for studying their adsorption onto surfaces and understanding interfacial phenomena, which is critical for applications like corrosion inhibition. acs.org

Research on 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) as corrosion inhibitors for carbon steel has utilized MC simulations to model the adsorption process. acs.org These simulations help to identify the most stable adsorption configurations of the inhibitor molecules on a metal surface (e.g., Fe (110)). acs.org

The primary output of these simulations is the adsorption energy, which indicates the strength of the interaction between the molecule and the surface. A more negative adsorption energy signifies a more stable and spontaneous adsorption process. acs.org This strong adsorption is what allows the molecules to form a protective layer on the metal, shielding it from corrosive agents. acs.orgnih.gov

The simulations work by randomly placing the inhibitor molecules in a simulation box containing the metal surface and water molecules, then moving them iteratively to find the lowest energy configuration. acs.org The total energy of the system, which includes the energy of the inhibitor, the surface, and the interaction energy, is calculated to determine the adsorption energy. acs.org

Key Findings from MC Simulations of CAPD Derivatives:

Adsorption Energy: The large negative values for adsorption energy obtained from simulations indicate that the CAPD molecules adsorb strongly on the carbon steel surface. acs.org

Interaction Mechanism: The simulations demonstrate that the protective effect of these compounds is directly related to their adsorption on the metal surface. acs.org The heteroatoms (like nitrogen) and the π-electrons of the aromatic rings in the this compound core play a crucial role in the adsorption process through both chemisorption (coordinate bond formation) and physisorption (electrostatic interactions). acs.orgnih.gov

These computational findings correlate well with experimental results, confirming that MC simulations are a valuable tool for predicting and understanding the interfacial behavior of these heterocyclic systems. acs.org

Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) Calculations in Supramolecular Interactions

To gain a deeper understanding of the noncovalent interactions that govern the formation of complex structures, such as host-guest systems involving this compound moieties, Energy Decomposition Analysis (EDA) and Natural Bond Orbital (NBO) calculations are employed. researchgate.net These methods partition the total interaction energy into physically meaningful components and analyze the charge distribution and orbital interactions within the system.

Energy Decomposition Analysis (EDA): EDA is a theoretical framework that breaks down the total interaction energy (ΔEint) between molecular fragments into distinct terms, such as electrostatic (ΔEels), exchange-repulsion (ΔEexrep), polarization/induction (ΔEpol), and dispersion (ΔEdisp) energies. rsc.orgresearchgate.net This allows for a quantitative assessment of the nature of the chemical bond or intermolecular interaction. unl.edu

In the context of supramolecular chemistry, EDA can elucidate why a particular host molecule selectively binds to a specific guest. researchgate.net For instance, in cryptand complexes, EDA can reveal the relative contributions of ion-dipole electrostatic forces versus the stabilizing effects of charge transfer and polarization. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and Rydberg orbitals. uni-muenchen.de It is particularly useful for studying charge transfer and hyperconjugative interactions within a molecule or between interacting molecules in a supramolecular complex. researchgate.net By examining the delocalization of electron density from occupied NBOs of one fragment to unoccupied NBOs of another, one can quantify the charge transfer contribution to the interaction. uni-muenchen.de This analysis can further rationalize the results obtained from EDA, providing a detailed picture of the donor-acceptor interactions that stabilize the complex. researchgate.net

While direct EDA and NBO studies on the parent this compound are not extensively documented in the provided context, these methods have been applied to rationalize the results of DFT calculations on complex host-guest systems incorporating similar heterocyclic moieties. researchgate.net For example, in studies of Lehn-type cryptands, EDA and NBO calculations were performed to better understand the interactions between the metal cation guest and the host framework, explaining the observed ion selectivity. researchgate.net

Prediction of Ion Selectivity and Conformer Analysis in Host-Guest Complexes

The unique structural and electronic properties of this compound make it an attractive building block for constructing complex host molecules, such as cryptands, designed for selective ion binding. tandfonline.comtandfonline.com Computational chemistry, particularly DFT, plays a pivotal role in predicting the ion selectivity of these hosts and analyzing the conformational changes they undergo upon complexation. tandfonline.combeilstein-journals.org

Prediction of Ion Selectivity: The selectivity of a host molecule for a particular ion is determined by a combination of factors, including the size of the host's cavity, its structural flexibility, and the electronic nature of its binding sites. tandfonline.combeilstein-journals.org DFT calculations can predict this selectivity by computing the complexation energies for a series of different metal cations. tandfonline.com The complexation energy is the energy change associated with the encapsulation of the ion by the host molecule. A more negative complexation energy indicates a more stable host-guest complex. tandfonline.com

A study on Lehn-type cryptands, where a phenanthroline unit was replaced by a 5H-cyclopenta[2,1-b:3,4-b']pyridine moiety, used DFT calculations (B3LYP/LANL2DZp) to predict their selectivity for various alkali and alkaline earth metal ions. tandfonline.comtandfonline.com The results showed that these hosts were best suited for medium-sized cations, and the selectivity could be tuned by modifying a heteroatom within the cyclopenta ring structure. tandfonline.comtandfonline.com

Calculated Complexation Energies (kcal/mol) for a this compound-based Cryptand This table is illustrative, based on trends described in the literature. Specific values depend on the exact host structure.

Cation Complexation Energy (kcal/mol)
Li⁺ -85.2
Na⁺ -105.7
K⁺ -112.5
Mg²⁺ -220.1
Ca²⁺ -275.3

Data adapted from trends in DFT calculations on similar cryptand systems. tandfonline.com

Conformer Analysis: Host molecules, especially flexible cryptands, can exist in various conformations. The process of binding a guest ion often involves a significant conformational rearrangement of the host to optimize the interaction. tandfonline.comresearchgate.net DFT calculations are used to model these structural adjustments. By comparing the geometry of the free host (apo form) with that of the host-guest complex (holo form), researchers can analyze the extent of this "induced fit." Geometric criteria, such as the distances between donor atoms and the guest ion, and changes in dihedral angles, are used to quantify the host's ability to adapt its structure to accommodate different cations. tandfonline.comtandfonline.com This analysis is crucial for understanding how the flexibility of the cryptand, partly determined by the this compound unit, contributes to its binding selectivity. tandfonline.combeilstein-journals.org

Reactivity and Reaction Mechanisms of 5h Cyclopenta B Pyridine

Electrophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. quimicaorganica.org This reaction, when it occurs, requires more drastic conditions and generally directs incoming electrophiles to the 3- and 5-positions. quimicaorganica.orgpearson.com This preference is due to the greater stability of the reaction intermediate (the sigma complex or arenium ion), as attack at the 2-, 4-, or 6-positions would place a positive charge on the nitrogen atom in one of the resonance structures, which is highly unfavorable. quimicaorganica.org

For the 5H-Cyclopenta[b]pyridine system, the fused cyclopentane (B165970) ring does not significantly alter this inherent reactivity. Therefore, electrophilic substitution remains challenging. Reactions such as nitration and sulfonation require harsh conditions. quimicaorganica.org Friedel-Crafts alkylations and acylations are generally not feasible because the Lewis acid catalysts (like AlCl3) coordinate with the nitrogen lone pair, further deactivating the ring and potentially catalyzing undesired side reactions. masterorganicchemistry.com

To enhance the reactivity of the pyridine ring towards electrophiles, activating groups can be introduced. Electron-donating groups can make the ring more electron-dense and thus more susceptible to electrophilic attack. youtube.com Another strategy involves the temporary conversion of the pyridine to its N-oxide. The N-oxide is more reactive towards electrophiles, as the oxygen atom can donate electron density into the ring, and it often directs substitution to the 4-position. youtube.comyoutube.com Following the substitution reaction, the N-oxide can be reduced back to the pyridine. youtube.com

Table 1: General Reactivity of Pyridine Ring in Electrophilic Aromatic Substitution

Reaction TypeConditionsPreferred Position(s)Reactivity Note
Nitration Harsh (e.g., concentrated H₂SO₄/HNO₃, high temp)3-positionLow yield due to ring deactivation. quimicaorganica.org
Sulfonation Harsh (e.g., fuming H₂SO₄, high temp)3-positionRequires high temperatures to proceed. quimicaorganica.org
Halogenation Harsh (e.g., elemental halide with Lewis acid, high temp)3-positionOften results in mixtures of regioisomers. chemrxiv.org
Friedel-Crafts Not feasibleN/ACatalyst complexes with nitrogen, deactivating the ring. masterorganicchemistry.com

Nucleophilic Substitution Reactions and the Formation of Halogenated Derivatives

In contrast to its resistance to electrophilic attack, the pyridine ring is activated for nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. youtube.comquimicaorganica.org This is because the electronegative nitrogen atom can stabilize the negative charge of the intermediate Meisenheimer complex. youtube.comlibretexts.org For a nucleophilic substitution to occur, a good leaving group, such as a halide, must be present at these positions. quimicaorganica.org

The formation of halogenated derivatives of this compound is a key step for further functionalization. While direct electrophilic halogenation is difficult, chemrxiv.org other methods can be employed. For instance, pyridines can be converted to N-oxides, which can then undergo reactions with reagents like POCl₃ or PBr₃ to introduce a halogen at the 2- or 4-position. nih.gov

Once a halopyridine derivative is formed, the halogen can be displaced by a variety of nucleophiles. Studies on other halopyridine systems have shown that sulfur, oxygen, and carbon nucleophiles can effectively displace halides at the 2- and 4-positions. sci-hub.se The reactivity of halopyridines in SNAr reactions often follows the order F > Cl > Br > I, which is characteristic of a mechanism where the rate-determining step is the initial attack of the nucleophile. sci-hub.senih.gov However, this order can vary depending on the nucleophile and reaction conditions. sci-hub.se

A notable reaction for introducing an amino group is the Chichibabin reaction, where pyridine itself reacts directly with a powerful nucleophile like sodium amide (NaNH₂) to form 2-aminopyridine, with the loss of a hydride ion. youtube.com This reaction typically requires harsh conditions. youtube.com

Oxidation and Reduction Pathways of the this compound Core

Oxidation and reduction reactions target different parts of the this compound molecule. A redox reaction is one that involves the transfer of electrons between chemical species. khanacademy.org

Oxidation: The this compound core has two primary sites for oxidation: the pyridine nitrogen and the benzylic methylene (B1212753) (CH₂) group of the cyclopentane ring.

N-Oxidation: The nitrogen atom can be oxidized to form the corresponding N-oxide using reagents like peroxy acids (e.g., m-CPBA). As mentioned, pyridine N-oxides are valuable intermediates for further functionalization of the pyridine ring. youtube.comyoutube.com

C-H Oxidation: The methylene group at the 5-position is adjacent to the pyridine ring, making it susceptible to oxidation. A direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one has been achieved using manganese(II) triflate (Mn(OTf)₂) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water. rsc.org This reaction shows excellent chemoselectivity for the CH₂ group adjacent to the pyridine moiety. rsc.org

Reduction: Reduction of the this compound core primarily affects the aromatic pyridine ring. Catalytic hydrogenation using catalysts like platinum, palladium, or nickel can reduce the pyridine ring to a piperidine (B6355638) ring. This transformation requires forcing conditions due to the aromatic stability of the pyridine ring.

Cycloaddition Reactions Involving this compound Moieties

Cycloaddition is a chemical reaction where two or more unsaturated molecules combine to form a cyclic adduct with a net reduction in bond multiplicity. wikipedia.org The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent example. fiveable.me

The pyridine ring can participate in cycloaddition reactions, but its aromatic character makes it a reluctant participant compared to non-aromatic dienes or dienophiles. baranlab.org To promote cycloaddition, the aromaticity of the pyridine ring must be disrupted. This can be achieved through coordination with a metal complex. For example, a tungsten complex {TpW(NO)(PMe₃)} has been shown to bind to the C3 and C4 positions of pyridine, rendering it chemically similar to a 2-azadiene and allowing it to undergo Diels-Alder reactions. acs.org While specific studies on this compound as a substrate in cycloaddition reactions are not widely detailed, its pyridine moiety is expected to exhibit this characteristic reluctance. The compound 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one is noted to be of interest in synthetic chemistry for its potential to participate in cycloaddition reactions. cymitquimica.com

Ring-Opening Reactions in Cyclopenta[b]pyridine Derivatives

Ring-opening reactions are transformations that cleave one or more bonds of a cyclic structure. While the this compound core is generally stable, its derivatives can be designed to participate in or facilitate such reactions.

Recent research has focused on more complex, fused systems derived from this core. For example, coplanar atropochiral 5H-Cyclopenta[2,1-b:3,4-b']dipyridine ligands have been synthesized. nih.govresearchgate.net These chiral bipyridine ligands, which contain the cyclopenta[b]pyridine framework, have been successfully used as catalysts in copper-catalyzed asymmetric ring-opening reactions of cyclic diaryliodoniums with bulky secondary amines. nih.govresearchgate.net In this context, the cyclopenta[b]pyridine derivative does not undergo ring-opening itself but forms a chiral complex with a metal that catalyzes the ring-opening of a separate substrate molecule, achieving high efficiency and stereoselectivity. nih.govresearchgate.net

Mechanistic Investigations of Synthetic Transformations and Novel Reactivity

Understanding the mechanisms of reactions involving this compound is crucial for developing new synthetic methods and predicting reactivity.

Mechanistic studies often employ a combination of experimental and computational approaches. For instance, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives has been proposed to proceed through a cyclocondensation reaction. nih.govacs.org The mechanism involves an initial Knoevenagel condensation, followed by a Michael addition and subsequent nucleophilic attack and cyclization. nih.gov

Computational studies using Density Functional Theory (DFT) calculations and Monte Carlo (MC) simulations have been used to understand the properties and reactivity of these derivatives. nih.govacs.org For nucleophilic aromatic substitution on pyridinium (B92312) ions, computational studies have shown that the mechanism can involve a rate-determining deprotonation of the addition intermediate, rather than the initial nucleophilic attack, which is a departure from the commonly observed SNAr mechanism. nih.gov

The development of novel phosphine (B1218219) reagents has enabled selective halogenation of pyridines. nih.gov Computational studies on these reactions indicate that C-Hal bond formation occurs via a stepwise SNAr pathway that requires N-activation of the pyridyl group, with phosphine elimination being the rate-determining step. nih.gov These mechanistic insights are critical for controlling regioselectivity and expanding the scope of synthetic transformations for pyridine-containing compounds like this compound.

Advanced Applications and Research Frontiers of 5h Cyclopenta B Pyridine

Biomedical and Pharmaceutical Applications

The versatility of the 5H-cyclopenta[b]pyridine core has been exploited in numerous biomedical and pharmaceutical applications, ranging from its use as a foundational element in the synthesis of complex drugs to the development of derivatives with specific inhibitory actions against various diseases.

Role as Fundamental Building Blocks in Drug Discovery and Development

The this compound scaffold is a recognized "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple, unrelated biological targets, thus serving as a versatile starting point for the design of new drugs. Its rigid bicyclic nature allows for the precise spatial orientation of substituents, which is crucial for achieving high-affinity interactions with the binding sites of proteins and enzymes.

Researchers utilize the this compound core to construct libraries of diverse compounds for high-throughput screening. By systematically modifying the peripheral chemical groups attached to this central scaffold, chemists can fine-tune the pharmacological properties of the resulting molecules to optimize their efficacy, selectivity, and pharmacokinetic profiles. This approach has proven fruitful in the discovery of lead compounds for a wide array of therapeutic areas.

Exploration of this compound Derivatives as Inhibitors for Various Biological Targets

A significant area of research has focused on the development of this compound derivatives as potent and selective inhibitors of specific biological targets implicated in disease. For instance, certain derivatives have been synthesized and evaluated as antagonists for the sigma-1 (σ1) receptor, a protein involved in various neurological and psychiatric disorders. One such study identified a 6,7-dihydro-5H-cyclopenta[d]pyrimidine derivative with nanomolar affinity for the σ1 receptor, highlighting its potential as a novel analgesic for pain treatment.

Furthermore, derivatives of the related 6,7-dihydro-5H-benzo researchgate.netnih.govcyclohepta[1,2-b]pyridine have been investigated as potential anticancer agents. These compounds have demonstrated cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. nih.gov The pyridine (B92270) moiety within these structures is often crucial for their biological activity, with some derivatives being designed as inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis. ekb.eg

Structure-Activity Relationship (SAR) Studies for Therapeutic Efficacy (e.g., antimitotic, anti-inflammatory, anticancer)

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have been instrumental in optimizing their therapeutic potential.

Anticancer Activity: In the context of anticancer research, SAR studies have revealed that the nature and position of substituents on the this compound scaffold significantly impact cytotoxicity. For example, the introduction of specific aryl groups at certain positions can enhance the antiproliferative activity against cancer cell lines. nih.gov Molecular docking studies have further elucidated the binding modes of these compounds with their target proteins, providing a rational basis for the design of more potent anticancer agents. ekb.eg

Anti-inflammatory Activity: The anti-inflammatory properties of pyridine derivatives, including those with the cyclopenta[b]pyridine core, have been linked to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov SAR studies have helped in identifying the key structural features required for potent COX-2 inhibition, which is a desirable characteristic for anti-inflammatory drugs with reduced gastrointestinal side effects. These studies often explore the effects of different substituents on the pyridine and cyclopentane (B165970) rings to modulate the inhibitory activity and selectivity.

Antimitotic Activity: Certain pyridine derivatives have been investigated as antimitotic agents, which function by disrupting the process of cell division. SAR studies in this area have shown that modifications to the side chains attached to the pyridine ring can dramatically affect their ability to inhibit mitosis. For example, the presence of an oxime group at a specific position was found to be important for the antimitotic and antitumor activity in a series of pyridine derivatives.

Development as Key Intermediates for Fourth-Generation Antibiotics, such as Cefpirome

One of the most significant applications of this compound derivatives is in the synthesis of advanced antibiotics. Specifically, 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine is a crucial intermediate in the industrial production of Cefpirome. researchgate.net Cefpirome is a fourth-generation cephalosporin (B10832234) antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. researchgate.net

The synthesis of this key intermediate typically involves a multi-step process starting from simpler precursors. The cyclopentane ring fused to the pyridine core in this intermediate ultimately becomes a part of the complex chemical structure of Cefpirome, contributing to its antibacterial efficacy and pharmacokinetic properties. The development of efficient synthetic routes to 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine has been a critical factor in making Cefpirome accessible for clinical use. researchgate.net

Investigation of Antimicrobial, Antiquorum-Sensing, Anti-TMV, Insecticidal, and Fungicidal Activities of Derivatives

Beyond their applications in human medicine, derivatives of this compound have shown promise in agriculture and in combating microbial resistance.

Antimicrobial Activity: A variety of pyridine-containing heterocyclic compounds have been synthesized and tested for their antimicrobial properties. The fusion of the cyclopenta[b]pyridine scaffold with other heterocyclic rings can lead to compounds with significant activity against a range of bacteria and fungi.

Antiquorum-Sensing Activity: Quorum sensing is a cell-to-cell communication process in bacteria that regulates virulence and biofilm formation. Inhibiting quorum sensing is a novel strategy to combat bacterial infections without exerting selective pressure for the development of resistance. While specific studies on the antiquorum-sensing activity of this compound derivatives are emerging, the general class of nitrogen-containing heterocycles is known to be a rich source of quorum sensing inhibitors. nih.govsemanticscholar.orgmdpi.comresearchgate.netmdpi.com

Anti-TMV, Insecticidal, and Fungicidal Activities: In the realm of crop protection, derivatives of this compound have been investigated for their potential to control plant diseases and pests. Research has demonstrated that certain derivatives exhibit potent activity against the Tobacco Mosaic Virus (TMV). Additionally, these compounds have been shown to possess insecticidal and broad-spectrum fungicidal activities, making them attractive candidates for the development of new agrochemicals.

Compound TypeActivityKey Findings
5-Aryl-cyclopenta[c]pyridine DerivativesAnti-TMVSome derivatives showed higher anti-TMV activity than commercial antiviral agents.
5-Aryl-cyclopenta[c]pyridine DerivativesInsecticidalDemonstrated good larvicidal efficacy against Plutella xylostella.
5-Aryl-cyclopenta[c]pyridine DerivativesFungicidalExhibited broad-spectrum fungicidal activities against various plant pathogens.

Studies on the Mechanism of Action and Interaction with Biomolecules

Understanding the mechanism of action at a molecular level is crucial for the rational design of more effective drugs. For this compound derivatives, various studies have begun to elucidate how they interact with their biological targets.

For anti-inflammatory derivatives, the primary mechanism is often the inhibition of COX enzymes, which blocks the production of pro-inflammatory prostaglandins. nih.govresearchgate.netresearchgate.net In the case of anticancer agents, the mechanisms can be more diverse and may involve the inhibition of specific kinases like VEGFR-2, which is critical for angiogenesis. ekb.eg

Molecular docking simulations have been employed to visualize the binding of this compound derivatives to the active sites of their target proteins. For example, in the context of anti-TMV activity, docking studies have shown how these molecules can fit into the binding pocket of viral proteins, suggesting a mechanism for their inhibitory effect. These computational models, combined with experimental data, provide valuable insights into the key molecular interactions, such as hydrogen bonding and hydrophobic interactions, that are responsible for the observed biological activity.

Materials Science and Engineering Applications

The unique structural and electronic properties of the this compound core have made it a valuable building block in the development of specialized materials. Its applications range from protecting metallic surfaces to serving as a precursor for functional materials with significant biological activity.

Development of this compound Derivatives as Corrosion Inhibitors for Metallic Alloys

A significant application of this compound derivatives is in the protection of metallic alloys from corrosion. Research has demonstrated that certain derivatives are highly effective corrosion inhibitors, particularly for carbon steel in acidic environments. An effective method has been developed for synthesizing 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives (CAPDs) through a cyclocondensation reaction. nih.govacs.org These compounds have been tested as novel inhibitors for carbon steel corrosion in a molar H₂SO₄ medium. nih.gov

The mechanism of protection involves the adsorption of the inhibitor molecules onto the metal surface. nih.gov This adsorption process is facilitated by the presence of heteroatoms (nitrogen) and conjugated bonds, which can form a coordinate bond with the vacant d-orbitals of the metal, a process known as chemisorption. nih.gov Additionally, a protective layer can be formed through electrostatic attraction between the charged metal surface and the protonated inhibitor, which is characteristic of physisorption. nih.gov Studies show the adsorption of these derivatives on the carbon steel interface follows the Langmuir isotherm model. nih.govacs.org

Electrochemical investigations, including potentiodynamic polarization (PDP) and electrochemical impedance spectroscopy (EIS), have been used to evaluate the performance of these inhibitors. nih.govacs.org The results indicate that CAPD derivatives function as mixed-type inhibitors, and a superior inhibition efficiency of 97.7% was achieved in the presence of 1.0 mM of the derivative CAPD-1. nih.govacs.org

Derivative NameConcentration (mM)Inhibition Efficiency (%)
2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-1)1.097.7
2-methoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-2)1.0Not specified
2-methoxy-4-(pyridin-4-yl)-7-(pyridin-4-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-3)1.0Not specified
7-(2-methoxybenzylidene)-4-(2-methoxyphenyl)-2-ethoxy-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile (CAPD-4)1.0Not specified

Utilization in the Synthesis of Functional Materials (e.g., plant protection agents)

The this compound scaffold is also integral to the synthesis of functional materials, notably those with applications in agriculture as plant protection agents. acs.orgnih.gov Researchers have designed and synthesized novel 5-aryl-cyclopenta[c]pyridine derivatives, demonstrating their potential as antiviral, insecticidal, and fungicidal agents. acs.orgnih.gov

Bioactivity tests have shown that many of these compounds exhibit broad-spectrum fungicidal activities and good larvicidal efficacy against pests like Plutella xylostella. acs.orgnih.gov For instance, compound 4i, a 3,4,5-trifluorophenyl derivative, displayed remarkable fungicidal performance at a concentration of 50 μg/mL. acs.orgnih.gov These findings underscore the potential of 5-aryl-cyclopenta[c]pyridine derivatives as promising candidates for use in agricultural production. acs.orgnih.gov Additionally, derivatives of 5H-cyclopenta[2,1-b:3,4-b’]dipyridin-5-one have been synthesized and studied for their herbicidal properties. researchgate.net

CompoundTarget OrganismInhibition Ratio (%)Concentration (μg/mL)
4i (3,4,5-trifluorophenyl derivative)Sclerotinia sclerotiorum91.950
4i (3,4,5-trifluorophenyl derivative)Botrytis cinerea75.050
4i (3,4,5-trifluorophenyl derivative)Phytophthora infestans62.550

Catalysis and Organocatalysis

In the realm of chemical synthesis, ligands based on the this compound framework are gaining prominence for their effectiveness in various catalytic reactions, particularly in achieving high levels of stereoselectivity.

Application of this compound-Based Ligands in Asymmetric Catalysis

Chiral bipyridine ligands are noted for their distinctive reactivity and stereoselectivity. acs.org A class of bipyridine ligands featuring an axially chiral scaffold based on a coplanar 5H-cyclopenta[2,1-b:3,4-b′]dipyridine framework has been designed and synthesized. These ligands create a spacious and rigid chiral environment around the metal center, which is beneficial for metal chelation and capable of hosting substrates with significant steric bulk. They have been successfully applied in asymmetric catalysis, including copper-catalyzed ring-opening reactions of cyclic diaryliodoniums with bulky secondary amines, achieving high efficiency and stereoselectivity. acs.org

Performance in Transition Metal-Catalyzed Reactions

The utility of this compound extends to a range of transition metal-catalyzed reactions. The aforementioned atropochiral planar bipyridine ligands have proven effective in copper-catalyzed asymmetric ring-opening reactions. acs.org

Furthermore, the this compound core itself can be synthesized or modified using transition metal catalysis. One notable example is the direct oxidation of 2,3-cyclopentenopyridine analogues to produce 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org This transformation was achieved with high yield and excellent chemoselectivity using Manganese(II) trifluoromethanesulfonate (Mn(OTf)₂) as a catalyst and tert-Butyl hydroperoxide (t-BuOOH) as the oxidant in water. rsc.org

Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry, which focuses on non-covalent interactions, has utilized the rigid structure of this compound derivatives to create complex host-guest systems. Research has been conducted on host-guest complexes involving a cryptand constructed from 5H-cyclopenta[2,1-b:3,4b′]pyridine moieties. Quantum chemical calculations have been employed to predict the ion selectivity of these complex structures, demonstrating the potential to design highly specific molecular containers for various ions.

Development of Cryptands and Macrocyclic Polyethers Incorporating this compound Moieties

The integration of this compound units into larger macrocyclic frameworks, such as cryptands and polyethers, has led to the development of novel host molecules with unique structural and functional properties. Cryptands are three-dimensional, cage-like molecules capable of encapsulating guest ions or molecules with high selectivity. The incorporation of the this compound subunit, specifically the 5H-cyclopenta[2,1-b:3,4b′]pyridine moiety, has been explored as a structural component in Lehn-type cryptands. tandfonline.com

In these designs, the 5H-cyclopenta[2,1-b:3,4b′]pyridine unit replaces other aromatic moieties, like phenanthroline, to create a flexible system for accommodating various metal cations. tandfonline.com The synthesis of such complex macrocycles involves multi-step procedures, often culminating in a nucleophilic substitution reaction to form the final cage structure. For instance, cryptands can be synthesized through reactions of aromatic diols with substrates like 2,6-dibromomethyl-pyridine under basic conditions. nih.gov While specific synthetic details for this compound-based cryptands are a subject of ongoing research, the general strategies for creating polyether macrocycles provide a foundational methodology. nih.govnih.gov

The primary goal of incorporating the this compound moiety is to fine-tune the size, shape, and electronic properties of the cryptand's internal cavity. This structural modification influences the host's ability to selectively bind with specific guest ions. tandfonline.comrsc.org The rigidity of the pyridine-fused ring system, combined with the flexibility of the connecting ether linkages, allows the cryptand to adopt specific conformations for optimal guest encapsulation. tandfonline.comresearchgate.net

Investigations into Host-Guest Complexation, Ion Selectivity, and Molecular Machines

Host-Guest Complexation and Ion Selectivity

The study of host-guest interactions is central to understanding the potential of these specialized cryptands. mdpi.comresearchgate.net Research has focused on the encapsulation of alkaline and alkaline earth metal ions within cryptands containing 5H-cyclopenta[2,1-b:3,4b′]pyridine moieties. tandfonline.com The selectivity of a host for a particular guest ion is determined by a combination of factors, including the match between the ion's radius and the host's cavity size, the coordination geometry, and the electronic interactions between the host's donor atoms and the guest cation. rsc.orgresearchgate.net

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been employed to predict the ion selectivity of these cryptands. tandfonline.comresearchgate.net By calculating the complexation energies and analyzing the geometric structures of the host-guest complexes, researchers can determine which cations will be most strongly bound. For a series of cryptands based on the 5H-cyclopenta[2,1-b:3,4b′]pyridine framework, computational studies have shown that medium-sized cations are the best fit for the host series. tandfonline.com The flexibility of the cryptand allows it to adjust its structure to successfully accommodate the metal cations. tandfonline.comresearchgate.net

This predictive capability is crucial for designing new cryptands with tailored selectivity for specific ions, which is a key requirement for applications in areas like ion sensing, separation, and transport.

Table 1: Predicted Ion Selectivity of a 5H-cyclopenta[2,1-b:3,4b′]pyridine-based Cryptand

Guest CationPredicted SuitabilityBasis for Prediction
Small CationsLess FavorableMismatch between ion size and cavity, leading to lower complexation energy.
Medium CationsBest FitOptimal geometric and energetic match for successful accommodation. tandfonline.com
Large CationsLess FavorableSteric hindrance and strain on the host molecule.

Molecular Machines

While the direct application of this compound-based cryptands in functional molecular machines is still an emerging concept, their host-guest properties provide a foundation for such developments. Molecular machines are molecular-level devices that perform machine-like movements in response to external stimuli, such as light or chemical changes. rsc.orgnobelprize.org

The core principle of many molecular machines involves the controlled, reversible switching of a component's position or conformation. rsc.orgmanchester.ac.uk The selective binding and release of guest ions by a cryptand represents a form of molecular switching. For example, a cryptand could be designed to change its conformation upon binding a specific metal ion. This conformational change could, in turn, alter the position of another molecular component attached to the cryptand framework, mimicking the action of a switch or shuttle. rsc.orgnih.gov The process of guest encapsulation and release, driven by changes in the chemical environment (e.g., pH or solvent polarity), could provide the energy input required to operate such a machine. nobelprize.orgmanchester.ac.uk Future research may focus on integrating these cryptands into more complex, mechanically interlocked structures like rotaxanes or catenanes to harness their switching properties for performing mechanical work at the molecular level. nobelprize.orgnih.gov

Emerging Applications and Future Directions

The unique electronic and structural characteristics of the this compound scaffold point toward several promising areas for future research and application. The development of advanced materials and functional molecules remains a key theme.

Asymmetric Catalysis : Recently, atropochiral 5H-Cyclopenta[2,1-b:3,4-b']dipyridine ligands have been synthesized. nih.govresearchgate.net These ligands possess a unique, precisely aligned coplanar bipyridine framework that is advantageous for metal chelation. nih.gov Their axially chiral structure creates a specific chiral pocket around the metal center, enabling high efficiency and stereoselectivity in asymmetric reactions, such as the copper-catalyzed ring-opening of cyclic diaryliodoniums. nih.govresearchgate.net Future work will likely explore the application of these and related chiral ligands in a broader range of catalytic transformations.

Agrochemicals : Derivatives of the isomeric cyclopenta[c]pyridine system have shown significant potential as agents for crop protection. acs.org Based on the natural product cerbinal, novel 5-aryl-cyclopenta[c]pyridine derivatives have exhibited potent activity against plant viruses like Tobacco Mosaic Virus (TMV), as well as promising insecticidal and broad-spectrum fungicidal properties. acs.org These findings suggest that the this compound core could also serve as a valuable scaffold for the development of new agrochemicals.

Materials Science : The ability of this compound derivatives to self-assemble and coordinate with metal ions makes them attractive candidates for the construction of functional materials. Research into metal-organic frameworks (MOFs) and coordination polymers incorporating these ligands could lead to new materials with tailored porosity, catalytic activity, or sensing capabilities.

Medicinal Chemistry : The pyridine ring is a ubiquitous feature in many pharmaceuticals. nih.gov The rigid, fused-ring structure of 6,7-dihydro-5H-cyclopenta[b]pyridine is a key intermediate in the synthesis of the fourth-generation antibiotic cefpirome. researchgate.net Future research may continue to explore this and other derivatives as core structures for the design of novel therapeutic agents.

Conclusion and Future Perspectives in 5h Cyclopenta B Pyridine Research

Summary of Current Research Landscape and Achievements

The research landscape of 5H-cyclopenta[b]pyridine has been primarily characterized by significant achievements in the synthesis of its derivatives and the exploration of their practical applications. A notable area of success has been in the development of novel synthetic methodologies. For instance, efficient routes to 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for the fourth-generation cephalosporin (B10832234) antibiotic cefpirome, have been established using techniques like the Vilsmeier cyclization reaction. researchgate.net Multicomponent reactions have also emerged as a powerful tool, enabling the one-pot synthesis of complex 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives from simple starting materials. researchgate.netbohrium.com

In terms of applications, derivatives of this compound have demonstrated significant promise in materials science, particularly as corrosion inhibitors for steel. nih.govacs.org Studies have shown that certain 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives can achieve high inhibition efficiencies. nih.govacs.org Beyond materials science, the broader family of fused pyridine (B92270) systems is recognized for its therapeutic potential, with derivatives exhibiting a wide range of biological activities, including antitumor, antiviral, and antimicrobial properties. researchgate.netresearchgate.netrsc.orgnih.gov This underscores the latent potential of the this compound scaffold in medicinal chemistry. The synthesis of 5H-cyclopenta[2,1-b:3,4-b']dipyridin-5-one derivatives and their evaluation for herbicidal properties further broadens the application scope of this heterocyclic system. researchgate.net

Identification of Unexplored Research Areas and Critical Challenges

Despite the progress, several research areas concerning this compound remain underexplored, and critical challenges persist. A primary challenge lies in the selective functionalization of the pyridine ring within the fused system. nih.govrsc.org Due to the electron-deficient nature of the pyridine nucleus, direct and regioselective C-H functionalization can be difficult to achieve, often requiring harsh reaction conditions or pre-functionalized substrates. nih.govrsc.org While methods for functionalizing the cyclopentane (B165970) moiety have been reported, achieving diverse and controlled substitution patterns on the pyridine ring, particularly at the distal positions, remains a significant hurdle. nih.gov

Furthermore, the exploration of the full chemical space of this compound is far from complete. There is a need to develop a broader range of derivatives with diverse electronic and steric properties to fully assess their potential in various applications. The synthesis of chiral derivatives and the study of their stereoselective applications, for instance in asymmetric catalysis, is a largely untapped area. nih.gov Additionally, while some biological activities have been reported for related fused pyridine systems, a systematic investigation of the medicinal chemistry potential of the this compound core is lacking.

Prospects for Novel Synthetic Strategies and Advanced Functionalization

The future of this compound synthesis and functionalization is poised to benefit from emerging trends in organic chemistry. The development of novel multicomponent reactions will likely continue to provide efficient and atom-economical pathways to complex derivatives. researchgate.net Moreover, the application of modern synthetic techniques such as transition metal-catalyzed cross-coupling and C-H activation strategies holds immense promise for the regioselective functionalization of the pyridine ring. nih.govnih.gov These methods could enable the introduction of a wide variety of substituents at positions that are difficult to access through traditional methods.

Photocatalysis and electro-organic synthesis are other promising avenues for the development of novel synthetic transformations under mild conditions. nih.gov The "skeletal editing" of more readily available heterocycles, such as furans, into pyridines presents a conceptually new and powerful approach to constructing the this compound core. chemrxiv.org The use of heterocyclic phosphonium (B103445) salts as intermediates for selective functionalization is another innovative strategy that could be adapted for this system. acs.org These advanced synthetic methods will be crucial for creating libraries of novel this compound derivatives for screening in various applications.

Future Trends in Biological and Materials Applications of this compound Derivatives

The future applications of this compound derivatives are expected to expand significantly, driven by the diverse properties of the pyridine nucleus. nih.govnih.gov In the realm of medicinal chemistry, there is a strong potential for the discovery of new therapeutic agents. Given the prevalence of fused pyridine scaffolds in drugs with antiviral, anticancer, and antimicrobial activities, a focused effort on synthesizing and screening this compound libraries is warranted. researchgate.netnih.govekb.eg The ability of the pyridine nitrogen to engage in hydrogen bonding can enhance the pharmacokinetic properties of drug candidates. nih.gov

In materials science, beyond their use as corrosion inhibitors, this compound derivatives could find applications as organic semiconductors, ligands for transition metal catalysts, and components of functional polymers. nih.govmanchester.ac.uk The rigid, planar structure of the fully aromatic this compound system makes it an attractive building block for π-conjugated materials with interesting optoelectronic properties. mdpi.comnih.gov The development of chiral ligands based on this scaffold could also lead to new advancements in asymmetric catalysis. nih.gov

Integration of Computational and Experimental Approaches for Advanced Understanding and Design

The synergy between computational and experimental approaches will be instrumental in accelerating research on this compound. researchgate.net As has been demonstrated in the study of corrosion inhibitors, computational methods such as Density Functional Theory (DFT) and Monte Carlo simulations can provide valuable insights into the mechanisms of action and guide the design of more effective molecules. nih.govacs.org DFT calculations can be employed to predict the electronic properties, reactivity, and spectroscopic signatures of novel derivatives, thereby informing synthetic efforts. researchgate.netresearchgate.netmdpi.com

Computational screening of virtual libraries of this compound derivatives can help to prioritize synthetic targets with desired biological or material properties. Molecular docking studies, for instance, can predict the binding affinity of potential drug candidates to their biological targets. nih.gov This integrated approach, where computational predictions are validated by experimental results, will undoubtedly lead to a more rational and efficient discovery process for new functional molecules based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic pathways for 5H-Cyclopenta[b]pyridine derivatives?

  • Methodological Answer :

  • Multi-step synthesis : Derivatives are often synthesized via cyclization reactions, such as the condensation of pyridine precursors with cyclopentane-based intermediates. For example, cyclopenta[b]pyridin-2,5-dione can be prepared using microwave-assisted synthesis or thermal cyclization of substituted pyridines with ketones .
  • Purification : Column chromatography (silica gel, eluents like ethyl acetate/hexane) is typically employed.
  • Characterization : Confirm structure via 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and high-resolution mass spectrometry (HRMS) .

Q. What safety protocols are critical for handling this compound in the lab?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .
  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors (OSHA HCS guidelines) .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water to prevent environmental contamination .

Q. How can researchers confirm the structural identity of this compound derivatives?

  • Methodological Answer :

  • Spectroscopic Analysis : 1H NMR^1 \text{H NMR} for proton environments, 13C NMR^{13} \text{C NMR} for carbon frameworks, and IR spectroscopy for functional groups.
  • X-ray Crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and stereochemistry .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Isotopic Labeling : Track reaction pathways using 18O^{18} \text{O}- or deuterium-labeled reactants in ozonolysis or cycloaddition reactions .
  • Computational Modeling : Employ density functional theory (DFT) to simulate transition states and energy profiles (software: Gaussian, ORCA) .

Q. What computational approaches predict the electronic properties of this compound derivatives?

  • Methodological Answer :

  • Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps using DFT (B3LYP/6-31G* basis set) to assess reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzymes) using AMBER or GROMACS .

Q. How can crystallographic challenges in this compound derivatives be addressed?

  • Methodological Answer :

  • Twinned Data Refinement : Use SHELXL’s TWIN/BASF commands to refine structures with overlapping lattices .
  • Disorder Modeling : Apply PART commands in SHELX to resolve positional ambiguities in methyl or phenyl substituents .

Q. What strategies optimize biological activity studies of this compound analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varied substituents (e.g., methoxy, trifluoromethyl) and test in vitro (e.g., cardiac ion channel assays) .
  • Docking Studies : Use AutoDock Vina to predict binding affinities for cardiotonic targets .

Q. How should contradictory data in synthetic yields or reaction outcomes be analyzed?

  • Methodological Answer :

  • Statistical Validation : Perform triplicate experiments with ANOVA to assess reproducibility.
  • Reaction Monitoring : Use in situ techniques (e.g., FTIR, HPLC) to detect intermediates or side products .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.